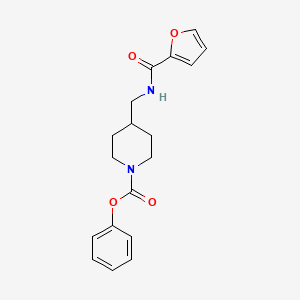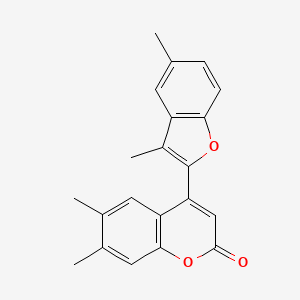
4-(3,5-Dimethyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Synthesis Analysis
The key steps involve the construction of a 2-arylbenzofuran skeleton from methyl 3- (4-hydroxyphenyl)propionate with 2-chloro-2-methylthio- (3′,4′-methylenedioxy)acetophenone in the presence of ZnCl2 and successive desulfurization of the resulting product .Applications De Recherche Scientifique
Spectroscopic and Structural Investigations
A study conducted by Khemalapure et al. (2020) focused on the structural and spectroscopic characteristics of a related compound, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide, using various spectroscopic methods and quantum chemical computations. This research sheds light on the molecular interactions and properties that could be similar or relevant to the compound of interest, highlighting its potential for various applications based on its structural and spectroscopic attributes (Khemalapure et al., 2020).
Fluorescent Properties for Sensing Applications
Bodke, Shankerrao, and Harishkumar (2013) synthesized novel quinoline derivatives incorporating the benzofuran moiety, demonstrating fluorescent properties in solution. These findings suggest potential applications of the compound for the development of new fluorescent probes, which could be useful in biochemical sensing and imaging technologies (Bodke et al., 2013).
Anticancer Drug Synthesis
Nagai et al. (2019) explored the synthesis of anticancer drugs using chromone, which is structurally related to benzofuran derivatives. Their study aimed at investigating the cytotoxicity of chromone derivatives against various cancer cell lines, suggesting that modifications on the chromone backbone, akin to the incorporation of benzofuran units, could yield potent anticancer agents with specific activities (Nagai et al., 2019).
Electrosynthesis of Benzofuran Derivatives
Mazloum‐Ardakani et al. (2012) studied the electrochemical oxidation of catechol derivatives, leading to the synthesis of new benzofuran derivatives. This research demonstrates the potential for electrosynthetic approaches to generate benzofuran compounds, which may have diverse applications in material science and organic synthesis (Mazloum‐Ardakani et al., 2012).
Novel Synthetic Routes and Applications
Chang, Wu, and Chen (2018) described a concise, one-pot synthesis of sulfonyl benzofuran-3-ones and chroman-4-ones, demonstrating a novel synthetic route that could be applicable for the synthesis of related benzofuran compounds. This method highlights the potential for developing new materials and bioactive compounds using benzofuran as a core structure (Chang et al., 2018).
Orientations Futures
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents . There is a need to collect the latest information in this promising area to pave the way for future research .
Mécanisme D'action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications .
Biochemical Pathways
Benzofuran compounds have been shown to impact a variety of biological activities .
Result of Action
Benzofuran compounds have been shown to have strong biological activities .
Propriétés
IUPAC Name |
4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-11-5-6-18-15(7-11)14(4)21(24-18)17-10-20(22)23-19-9-13(3)12(2)8-16(17)19/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYJZJBOZSXHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2702860.png)
![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2702862.png)

![3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B2702865.png)
![N-(2,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2702867.png)
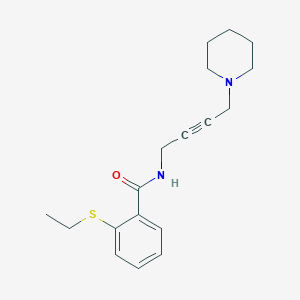
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2702869.png)
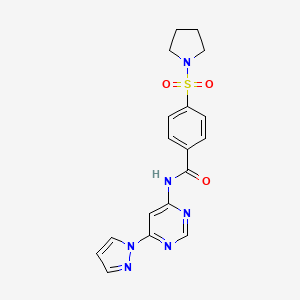
![5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime](/img/structure/B2702874.png)

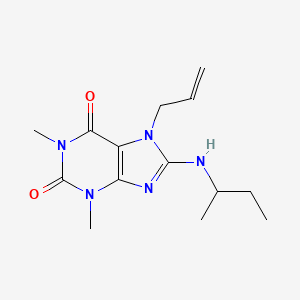
![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2702878.png)
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2702879.png)
